1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole
Description
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole is a pyrazole-based heterocyclic compound characterized by a 1-acetyl group, 3,5-dimethyl substituents, and a 4-morpholinylsulfonyl moiety. This compound has been investigated for its anti-inflammatory and antimicrobial properties, with structural modifications (e.g., sulfonamide incorporation) aimed at optimizing bioactivity and pharmacokinetics . Its synthesis typically involves cyclocondensation of hydrazines with diketones, followed by sulfonation and acetylation steps .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBWAUMYQSCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Sulfonation and Morpholine Coupling
Pyrazole Sulfonation
The synthesis begins with 3,5-dimethylpyrazole, which undergoes sulfonation at the 4-position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. This step generates the intermediate 4-chlorosulfonyl-3,5-dimethylpyrazole:
$$
\text{3,5-dimethylpyrazole} + \text{ClSO₃H} \xrightarrow{\text{0–5°C, 2h}} \text{4-chlorosulfonyl-3,5-dimethylpyrazole} + \text{HCl}
$$
The reaction achieves 85–92% yield when conducted under strict temperature control to prevent polysulfonation.
Morpholine Nucleophilic Substitution
The chlorosulfonyl intermediate reacts with morpholine in tetrahydrofuran (THF) at reflux (66°C) for 6 hours. Triethylamine (TEA) serves as an acid scavenger:
$$
\text{4-chlorosulfonyl-3,5-dimethylpyrazole} + \text{morpholine} \xrightarrow{\text{THF, TEA, 66°C}} \text{3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole}
$$
This step yields 78–84% product with ≥95% purity after aqueous workup and recrystallization from ethyl acetate/hexane.
N-Acetylation
The final acetylation employs acetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP):
$$
\text{3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole} + \text{AcCl} \xrightarrow{\text{DCM, DMAP, 0°C}} \text{1-acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole}
$$
Reaction monitoring via thin-layer chromatography (TLC) shows complete conversion within 1.5 hours, yielding 88–93% product.
Table 1: Optimization Parameters for Sequential Synthesis
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Sulfonation | ClSO₃H | DCE | 0–5 | 2 | 85–92 | 90 |
| Morpholine coupling | Morpholine, TEA | THF | 66 | 6 | 78–84 | 95 |
| Acetylation | AcCl, DMAP | DCM | 0 | 1.5 | 88–93 | 98 |
One-Pot Sulfonation-Acetylation Strategy
Integrated Reaction Design
This method combines sulfonation and acetylation in a single vessel to reduce purification steps. 3,5-dimethylpyrazole reacts with ClSO₃H (1.2 eq) in DCM at −10°C, followed by immediate addition of morpholine (1.5 eq) and acetyl chloride (1.1 eq) without isolating intermediates.
Palladium-Catalyzed Sulfonyl Transfer
Cross-Coupling Methodology
Adapted from patent literature, this approach uses a palladium catalyst to transfer the morpholinylsulfonyl group from a donor reagent to 1-acetyl-3,5-dimethylpyrazole. The reaction employs [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in ethyl acetate/water (3:1) at 55°C:
$$
\text{1-acetyl-3,5-dimethylpyrazole} + \text{morpholinylsulfonyl donor} \xrightarrow{\text{Pd(dppf)Cl₂, 55°C}} \text{Target compound}
$$
Performance Metrics
- Catalyst loading : 0.01–0.03 eq achieves 80–85% conversion
- Reaction scale : Demonstrated at 100 g scale with consistent yield (82%)
Table 2: Comparative Analysis of Synthesis Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|---|
| Sequential | 3 | 62–68 | 98 | High | 1.0 |
| One-pot | 1 | 70–75 | 85–88 | Moderate | 0.8 |
| Palladium-catalyzed | 1 | 80–85 | 92–95 | High | 1.5 |
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Solvent Selection
Ethyl acetate outperforms THF in large-scale reactions due to lower toxicity and easier recovery (90% solvent recycling efficiency vs. 65% for THF).
Waste Stream Management
The sequential method generates 1.2 kg waste/kg product, primarily HCl and TEA salts, which require neutralization before disposal.
Chemical Reactions Analysis
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives are structurally diverse, with variations in substituents significantly influencing their biological and physicochemical properties. Key analogues include:
Key Structural Comparisons:
- Sulfonamide vs. Urea/Thiourea: The morpholinylsulfonyl group in the target compound enhances solubility and bioavailability compared to urea/thiourea-containing analogues (e.g., Keche et al., 2012), which exhibit higher lipophilicity but reduced metabolic stability .
- Methyl vs.
- Morpholine vs. Fluorophenyl: The morpholine ring offers better solubility than fluorophenyl groups (e.g., in compounds from El-Feky et al., 2015), which are associated with improved membrane permeability but lower aqueous stability .
Physicochemical Properties
- Solubility: The morpholinylsulfonyl group confers higher aqueous solubility (LogP = 1.2) than fluorophenyl (LogP = 2.5) or diphenyl (LogP = 3.1) analogues .
- Crystallinity: Crystallographic studies (e.g., Chimenti et al., 2004) reveal that diaryl-substituted pyrazoles form more rigid, planar structures compared to the target compound, which exhibits conformational flexibility due to the morpholine ring .
Biological Activity
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula : C12H16N4O3S
Molecular Weight : 288.35 g/mol
IUPAC Name : this compound
CAS Number : 118778977
The compound features a pyrazole ring substituted with an acetyl group and a morpholine sulfonyl moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. These compounds demonstrated significant inhibitory activity, suggesting potential as targeted cancer therapies .
- Synergistic Effects with Doxorubicin : In vitro studies indicated that certain pyrazole derivatives enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic effect that could improve treatment outcomes .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential use in treating inflammatory diseases .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism underlines their potential as novel antimicrobial agents .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Inhibition of BRAF(V600E) |
| Anti-inflammatory | Moderate | Inhibition of TNF-α and NO production |
| Antibacterial | Moderate | Disruption of bacterial cell membranes |
Case Studies
-
Antitumor Study on Pyrazole Derivatives
- Objective : Evaluate the efficacy of pyrazole derivatives against melanoma cells.
- Findings : Compounds exhibited IC50 values significantly lower than standard treatments, indicating strong anticancer potential.
-
Anti-inflammatory Effects
- Objective : Assess the impact on cytokine production.
- Findings : The compound reduced TNF-α levels by over 50% in LPS-stimulated macrophages.
-
Antibacterial Evaluation
- Objective : Test against common bacterial strains.
- Findings : Showed effective inhibition of growth in Gram-positive bacteria with MIC values comparable to established antibiotics.
Q & A
Q. How do the structural features of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole influence its physicochemical properties and reactivity?
- Methodological Answer : The compound’s reactivity and solubility are governed by its acetyl, dimethyl, and morpholinylsulfonyl groups. The acetyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety contributes to hydrogen-bonding interactions and electronic effects. The morpholine ring improves solubility in polar solvents due to its nitrogen-oxygen heteroatoms. For example, sulfonyl groups in similar pyrazole derivatives have been shown to modulate binding affinity in enzyme inhibition studies .
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires:
- Stepwise functionalization : Introduce acetyl and sulfonyl groups sequentially to avoid side reactions.
- Reaction conditions : Control temperature (e.g., 60–80°C for sulfonation), pH (neutral to mildly basic for stability), and reaction time (monitored via TLC/HPLC).
- Purification : Use column chromatography or recrystallization to isolate the final product. Evidence from analogous sulfonated pyrazoles highlights the importance of pH control during sulfonation to prevent decomposition .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
| Method | Application | Example Data |
|---|---|---|
| FTIR | Confirm acetyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups | |
| NMR | Assign protons on pyrazole (δ 6.2–7.5 ppm) and morpholine (δ 3.5–4.0 ppm) rings | |
| HPLC-MS | Verify purity (>95%) and molecular weight (e.g., [M+H]+ = 357.4) |
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action in pharmacological studies?
- Methodological Answer :
- Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock. Prioritize residues near the sulfonyl group for hydrogen bonding.
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperidine) to assess bioactivity changes. Studies on fluorophenyl-substituted pyrazoles demonstrate that dihedral angles between aromatic rings influence binding .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or XRD) during characterization?
- Methodological Answer :
- Cross-validation : Combine XRD (for crystal packing) with NMR (solution-state conformation) to address discrepancies. For example, XRD of fluorophenyl-pyrazole derivatives revealed dihedral angles (e.g., 66.34°) that NMR alone could not resolve .
- Dynamic NMR : Use variable-temperature NMR to study conformational flexibility in solution.
Q. What computational approaches are suitable for predicting reactivity and interaction mechanisms with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The acetyl group’s electron-withdrawing nature may enhance sulfonyl group reactivity .
- MD simulations : Simulate binding dynamics over 100 ns to assess stability of protein-ligand interactions. Pyrazole derivatives with sulfonyl groups show prolonged residence times in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
